N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea

Catalog No.
S13092275
CAS No.
651021-57-7
M.F
C13H15N3O2
M. Wt
245.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}ure...

CAS Number

651021-57-7

Product Name

N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea

IUPAC Name

1,3-dimethyl-1-[4-(1H-pyrrol-3-yloxy)phenyl]urea

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-14-13(17)16(2)10-3-5-11(6-4-10)18-12-7-8-15-9-12/h3-9,15H,1-2H3,(H,14,17)

InChI Key

QRQXMEVVHXAACF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=CC=C(C=C1)OC2=CNC=C2

N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea is a chemical compound characterized by its unique structure, which includes a dimethylurea moiety and a phenolic group substituted with a pyrrole ring. The molecular formula for this compound is C13H16N2O2, indicating that it contains 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The presence of the pyrrole ring suggests potential biological activity, as pyrrole derivatives are often associated with various pharmacological properties.

Typical of urea derivatives. These include:

  • Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to form amines and carbon dioxide.
  • Substitution Reactions: The phenolic group can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other related structures.

These reactions highlight the versatility of N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea in synthetic organic chemistry.

N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea exhibits potential biological activities. Compounds containing pyrrole and urea moieties have been studied for their anti-inflammatory, antitumor, and antimicrobial properties. Specifically, the incorporation of the pyrrole ring may enhance interactions with biological targets, such as enzymes or receptors involved in disease processes. Preliminary studies suggest that this compound could act as an inhibitor of certain biological pathways, although detailed pharmacological studies are necessary to elucidate its full potential.

The synthesis of N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea can be achieved through several methods:

  • Direct Urea Formation: Reacting dimethylamine with 4-(1H-pyrrol-3-yloxy)aniline in the presence of coupling agents can yield the desired urea derivative.
  • One-Pot Synthesis: A more efficient method involves a one-pot reaction where dimethylamine is combined with 4-(1H-pyrrol-3-yloxy)phenol and isocyanates under controlled conditions to form the urea directly.
  • Alternative Routes: Other synthetic routes may involve the use of protecting groups to facilitate selective reactions before deprotection to yield the final product.

These methods allow for flexibility in synthesis depending on available reagents and desired yields.

N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug discovery for anti-inflammatory and anticancer agents.
  • Agriculture: Could be explored as a pesticide or herbicide due to its potential biological activity against pests.
  • Material Science: Used in the development of polymers or coatings that require specific chemical properties.

Interaction studies involving N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with proteins involved in signaling pathways relevant to cancer and inflammation. Techniques such as molecular docking and surface plasmon resonance could be employed to assess these interactions quantitatively.

Similar Compounds: Comparison

Several compounds share structural similarities with N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea. Here are some notable examples:

Compound NameStructureKey Features
N,N'-Dimethyl-N-{4-(1H-pyrrol-3-yloxy)phenyl}ureaStructureContains a pyrrole ring and dimethylurea; potential anti-inflammatory activity.
N,N'-Dimethyl-N-(4-hydroxyphenyl)ureaStructureLacks the pyrrole ring; primarily studied for its role in urea metabolism.
N,N'-Diethyl-N-(4-(pyridin-2-yloxy)phenyl)ureaStructureSimilar urea structure but features a pyridine instead of a pyrrole; explored for neuroprotective effects.

Uniqueness

N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea stands out due to its specific combination of a pyrrole ring and dimethylurea structure, which may confer unique biological activities not observed in similar compounds. Its potential applications in pharmaceuticals and agriculture further enhance its significance in research contexts.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

245.116426730 g/mol

Monoisotopic Mass

245.116426730 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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